rac Deprenyl-d8
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Overview
Description
rac Deprenyl-d8, also known as racemic Deprenyl-d8, is a deuterated form of Deprenyl. Deprenyl, discovered in the 1960s, is a selective and irreversible inhibitor of the B-form of monoamine oxidase (MAO-B) enzyme. This compound is primarily used in the treatment of Parkinson’s disease due to its neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Deprenyl-d8 involves the incorporation of deuterium atoms into the Deprenyl molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired deuteration level .
Chemical Reactions Analysis
Types of Reactions: rac Deprenyl-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding N-oxide derivative.
Substitution: Substitution reactions involve the replacement of the propargyl group with other functional groups using reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; conducted under anhydrous conditions.
Substitution: Alkyl halides; performed in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxide derivative of this compound.
Reduction: Primary amine form of this compound.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
rac Deprenyl-d8 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of Deprenyl and its metabolites.
Biology: Studied for its neuroprotective effects and potential in treating neurodegenerative diseases.
Industry: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Mechanism of Action
rac Deprenyl-d8 exerts its effects primarily through the inhibition of the B-form of monoamine oxidase (MAO-B) enzyme. By inhibiting this enzyme, this compound reduces the breakdown of dopamine, leading to increased dopamine levels in the brain. This mechanism is crucial for its neuroprotective and anti-parkinsonian effects . Additionally, this compound has been shown to modulate gene expression and interfere with apoptotic pathways, further contributing to its neuroprotective properties .
Comparison with Similar Compounds
Selegiline: The levorotatory isomer of Deprenyl, more potent as an MAO-B inhibitor.
Rasagiline: Another MAO-B inhibitor with similar neuroprotective properties.
Pargyline: A structurally related compound with MAO-B inhibitory activity.
Uniqueness of rac Deprenyl-d8: this compound is unique due to its deuterated nature, which provides enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterparts. This makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C13H17N |
---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
1-(2,3,4,5,6-pentadeuteriophenyl)-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine |
InChI |
InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/i3D3,5D,6D,7D,8D,9D |
InChI Key |
MEZLKOACVSPNER-HEWZHJHFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)N(CC#C)C([2H])([2H])[2H])[2H])[2H] |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC#C |
Origin of Product |
United States |
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